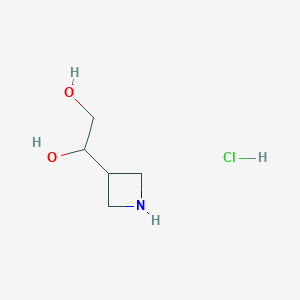

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride

Description

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

1-(azetidin-3-yl)ethane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5(8)4-1-6-2-4;/h4-8H,1-3H2;1H |

InChI Key |

RPCNYQWWKSDOLB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(CO)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hydrophilic azetidine scaffolds for lowering logP in medicinal chemistry

Executive Summary

In the optimization of lead compounds, lipophilicity (logP/logD) is a governing parameter determining solubility, metabolic stability, and off-target toxicity. This guide details the strategic application of azetidine scaffolds —strained, four-membered nitrogen heterocycles—as potent tools for lowering logP while maintaining structural fidelity. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines offer a unique combination of high vector control, reduced molecular weight, and significant hydrophilicity, making them ideal bioisosteres for gem-dimethyl groups and larger saturated heterocycles.

The Lipophilicity Challenge in Lead Optimization

High lipophilicity is frequently correlated with high attrition rates in drug discovery due to poor solubility, rapid metabolic clearance (high intrinsic clearance,

The Role of Ring Size

Reducing ring size is a validated strategy to lower lipophilicity. While pyrrolidines and piperidines are ubiquitous, they often carry a "lipophilic tax." Azetidines bridge the gap between the highly reactive aziridines and the more lipophilic pyrrolidines.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |

| pKa (Conj. Acid) | ~11.29 | ~11.27 | ~11.22 | High basicity requires modulation (e.g., amides, carbamates) to avoid phospholipidosis. |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables unique "puckered" conformations (~30°) favorable for vector alignment. |

| LogP Trend | Lowest | Intermediate | Highest | Azetidine substitution typically lowers logP by 0.5–1.0 units vs. piperidine. |

| Metabolic Stability | High | Moderate | Moderate | Reduced lipophilicity lowers CYP450 affinity; 4-membered ring resists oxidative opening better than larger rings. |

Data synthesized from comparative physicochemical studies. [1, 2]

Strategic Scaffold Hopping: The Azetidine Advantage

Bioisosterism: Replacing the Gem-Dimethyl Group

The gem-dimethyl group is a common steric blocker used to prevent metabolic oxidation or lock conformation. However, it adds lipophilicity. The azetidine ring (specifically N-linked or 3,3-disubstituted) serves as a "hydrophilic gem-dimethyl" mimic. It occupies similar steric volume but introduces a polar nitrogen atom and lowers the carbon count relative to acyclic alkyl chains.

Spirocyclic Azetidines as Morpholine Surrogates

Spirocyclic systems, such as 2-azaspiro[3.3]heptane , have emerged as powerful surrogates for morpholine and piperazine. Despite adding carbon atoms in some vectors, the spiro-azetidine motif often lowers logD significantly (up to -1.0 unit) due to the high solvation energy of the exposed, strained amine and the compact spherical shape which disrupts hydrophobic water networks less than planar rings. [3]

Visualization: Scaffold Hopping Logic

The following diagram illustrates the decision logic for deploying azetidine scaffolds to resolve specific ADME liabilities.

Figure 1: Decision logic for azetidine scaffold hopping to address specific physicochemical flaws.

Synthetic Methodologies

Accessing functionalized azetidines, particularly at the C3 position, is the primary synthetic challenge. The C3 position is distal to the nitrogen, allowing for vectors that do not interfere with the amine's basicity or participation in amide coupling.

Core Workflow: Synthesis of 3-Aryl Azetidines

The most robust route to 3-substituted azetidines utilizes 1-benzhydryl-3-azetidinol or similar protected intermediates. This route avoids the instability of the free azetidine base during intermediate steps.

Detailed Protocol: Nickel-Catalyzed Cross-Coupling

This protocol describes the installation of an aryl group at the C3 position, a common requirement for medicinal chemistry cores.

Reagents:

-

N-Boc-3-iodoazetidine (1.0 equiv)

-

Aryl Zinc Reagent (ArZnBr) or Aryl Boronic Acid (Suzuki conditions)

-

Catalyst: NiCl2(glyme) / Pybox ligand

-

Solvent: DMA/t-Amyl alcohol

Step-by-Step Methodology:

-

Preparation: In a glovebox, charge a reaction vial with N-Boc-3-iodoazetidine (1.0 mmol), NiCl2(glyme) (0.1 mmol), and the Pybox ligand (0.12 mmol).

-

Activation: Add DMA (3 mL) and stir for 10 minutes to form the active catalyst complex.

-

Coupling: Add the Aryl Zinc reagent (1.5 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).

-

Purification: Dry organic layers over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Deprotection (Optional): Treat with TFA/DCM (1:4) to yield the free amine salt.

Visualization: Synthetic Pathway

This diagram outlines the conversion of epichlorohydrin to functionalized 3-aryl azetidines.

Figure 2: Synthetic route from commodity chemicals to high-value 3-aryl azetidine scaffolds.

Experimental Validation: Measuring LogD Lowering

To validate the efficacy of the azetidine scaffold, a self-validating experimental loop using shake-flask or chromatographic logD determination is required.

Protocol: High-Throughput LogD7.4 Determination

Objective: Quantify the lipophilicity shift (

-

Preparation: Prepare 10 mM DMSO stocks of the test compounds (Azetidine analog vs. Piperidine baseline).

-

Partitioning:

-

Mix 5 µL of compound stock with 495 µL of octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated octanol in a 96-well deep-well plate.

-

Include reference standards (e.g., Propranolol, Carbamazepine).

-

-

Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.

-

Quantification:

-

Sample both the aqueous and octanol phases.

-

Analyze via LC-MS/MS.

-

-

Calculation:

-

Validation Criteria: Reference standards must fall within ±0.3 log units of literature values. If not, recalibrate the pH of the buffer system.

Case Study Highlights

-

Baricitinib (Olumiant): Utilizes an azetidine ring linked to a sulfonamide. The azetidine provides a rigid vector that positions the cyanomethyl group into the JAK1/2 active site while maintaining a low logP (approx 0.5) for oral bioavailability. [5]

-

Pfizer MAGL Inhibitors: Replacement of a piperidine core with a 3-substituted azetidine reduced

by >50% while maintaining potency, directly attributed to the lowered lipophilicity and reduced number of oxidizable C-H bonds. [6]

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Vertex AI Search / PubMed Snippet. 1[2]

-

A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides. Benchchem Technical Guide. Link[2][3][4]

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. 5

-

Azetidines in Drug Discovery - PharmaBlock. PharmaBlock Technical Report. 6

-

The Discovery and Ascendancy of Azetidine Compounds. Benchchem. 7[2][3][4][8][9]

-

Azetidine-Based MAGL Inhibitors. Benchchem / Pfizer Context. 7[2][3][4][9]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermodynamic solubility of 1-(Azetidin-3-yl)ethane-1,2-diol salts

An In-depth Technical Guide to the Thermodynamic Solubility of 1-(Azetidin-3-yl)ethane-1,2-diol Salts

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the thermodynamic solubility of 1-(Azetidin-3-yl)ethane-1,2-diol and its various salt forms. As a critical parameter in drug development, thermodynamic solubility dictates the maximum concentration a compound can achieve in solution at equilibrium, directly influencing its bioavailability and developability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a cornerstone. Thermodynamic solubility, specifically, represents the gold standard for assessing the dissolution potential of a crystalline solid in a solvent at equilibrium. For a molecule like 1-(Azetidin-3-yl)ethane-1,2-diol, which contains a basic azetidine nitrogen and polar hydroxyl groups, understanding its intrinsic solubility and the potential for enhancement through salt formation is paramount.

This guide will deconstruct the process of evaluating the thermodynamic solubility of this promising scaffold and its salts. We will explore the "why" behind experimental choices, ensuring a robust and reproducible approach to solubility assessment.

Theoretical Foundations: Solubility, pH, and the Henderson-Hasselbalch Equation

The aqueous solubility of an ionizable molecule like 1-(Azetidin-3-yl)ethane-1,2-diol is intrinsically linked to the pH of the medium. The azetidine ring contains a secondary amine, which is basic and can be protonated to form a positively charged species. This behavior is governed by the Henderson-Hasselbalch equation, which provides a fundamental relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized and unionized forms of the compound.

The intrinsic solubility (S₀) refers to the solubility of the neutral, unionized form of the molecule. As the pH of the solution decreases below the pKa of the azetidinium ion, the compound will predominantly exist in its more soluble, ionized (protonated) form. The total solubility (S) at a given pH can be described by the following relationship for a basic compound:

S = S₀ * (1 + 10^(pKa - pH))

Therefore, a thorough understanding of the compound's pKa is a prerequisite for any meaningful solubility studies.

The Strategy of Salt Formation: A Pathway to Enhanced Solubility

For compounds with low intrinsic solubility, forming a salt is a widely employed and effective strategy to improve aqueous solubility and dissolution rate. By reacting the basic azetidine nitrogen of 1-(Azetidin-3-yl)ethane-1,2-diol with an acid, a salt is formed. This salt, in the solid state, has a different crystal lattice energy than the free base, and upon dissolution, it readily dissociates into the protonated parent molecule and the counter-ion.

The choice of the counter-ion is a critical decision in the salt selection process, as it can significantly influence the resulting salt's physicochemical properties, including:

-

Solubility and Dissolution Rate: Different counter-ions can lead to vastly different solubility profiles.

-

Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere.

-

Stability: Both chemical and physical stability of the solid form.

-

Crystallinity: The ability to form a stable, non-polymorphic crystalline form.

-

Processability: Properties that affect manufacturing, such as flowability and compressibility.

Common Counter-ions for Basic Drug Candidates:

| Counter-ion | Acid Source | Key Characteristics |

| Hydrochloride (HCl) | Hydrochloric Acid | Often highly soluble, but can be hygroscopic and may lead to the common-ion effect in the stomach. |

| Mesylate (CH₃SO₃⁻) | Methanesulfonic Acid | Generally good solubility and crystallinity. |

| Sulfate (SO₄²⁻) | Sulfuric Acid | Can form stable salts, but solubility can be variable. |

| Tartrate (C₄H₄O₆²⁻) | Tartaric Acid | A chiral dicarboxylic acid, useful for resolving racemates and often forms stable, crystalline salts. |

| Citrate (C₆H₅O₇³⁻) | Citric Acid | A tricarboxylic acid that can form salts with varying stoichiometries and hydration states. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method. This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility. The protocol must be executed with precision to ensure self-validating and trustworthy results.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH). Ensure the buffer system has sufficient capacity and does not interact with the test compound.

-

Addition of Compound: Add an excess amount of the solid 1-(Azetidin-3-yl)ethane-1,2-diol salt to a vial containing a known volume of the prepared buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, which is a key indicator of equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the system to equilibrate for a sufficient period, generally 24 to 72 hours. It is crucial to demonstrate that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) and showing that the concentration in solution is no longer increasing.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

-

Solid Phase Analysis: After the experiment, recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD). This is a crucial self-validating step to confirm that the solid form has not changed (e.g., converted to a different polymorph or disproportionated from the salt back to the free base) during the experiment.

Data Presentation and Interpretation

The results of the thermodynamic solubility studies for various salts of 1-(Azetidin-3-yl)ethane-1,2-diol should be tabulated for clear comparison.

Example Data Table:

| Salt Form | pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Analysis (XRPD) |

| Free Base | 7.4 | 25 | e.g., 5.2 | Form I (Unchanged) |

| Hydrochloride | 1.2 | 25 | e.g., >200 | Form A (Unchanged) |

| Hydrochloride | 6.8 | 25 | e.g., 150 | Form A (Unchanged) |

| Mesylate | 1.2 | 25 | e.g., 180 | Form I (Unchanged) |

| Mesylate | 6.8 | 25 | e.g., 130 | Form I (Unchanged) |

| Tartrate | 4.5 | 25 | e.g., 95 | Form B (Unchanged) |

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

The interpretation of this data will guide the selection of the optimal salt form for further development. A salt that exhibits high solubility across the physiological pH range and maintains its solid-state form is generally preferred.

Decision-Making Framework for Salt Selection

The choice of a salt form is a multi-parameter optimization process. Solubility is a primary driver, but it must be balanced with other critical attributes.

Caption: Salt Selection Decision-Making Framework.

Conclusion

The determination of the thermodynamic solubility of 1-(Azetidin-3-yl)ethane-1,2-diol and its salts is a foundational step in its development as a potential therapeutic agent. A systematic approach, grounded in the principles of physical chemistry and executed with robust experimental design, is essential. By employing the shake-flask method, carefully selecting a range of counter-ions for salt formation, and thoroughly characterizing the resulting solid forms, researchers can generate the high-quality, reliable data needed to select an optimal salt form with a developability profile poised for success. This guide provides the strategic and tactical framework to achieve that goal, ensuring that decisions are driven by scientifically sound and trustworthy data.

References

-

Title: The Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

-

Title: Salt selection in drug development Source: Pharmaceutical Press URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]

-

Title: Physicochemical properties in drug design and development Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: High-Throughput Thermodynamic Solubility Measurement for Early-Stage Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

Escaping Flatland: A Technical Guide to Fsp3-Rich Azetidine Fragments for Next-Generation Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has matured into a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space. However, the traditional reliance on planar, sp2-hybridized fragments has limited access to the complex, three-dimensional binding sites of many challenging biological targets. This guide explores the strategic pivot towards fragments rich in sp3-hybridized carbons (high Fsp3), with a specific focus on the azetidine scaffold. The unique conformational rigidity and strained four-membered ring of azetidines offer a compelling combination of desirable physicochemical properties and defined synthetic vectors. We will delve into the rationale for embracing three-dimensionality, provide detailed protocols for the synthesis and screening of Fsp3-rich azetidine fragments, and examine case studies that underscore their successful application in generating advanced clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of spatial complexity in their discovery campaigns.

The Rationale for Three-Dimensionality: Beyond the Flat Plane of Discovery

The drug discovery landscape is perpetually challenged by the need for novel chemical matter that can modulate increasingly complex biological targets with high potency and selectivity. For years, compound libraries, including those for FBDD, have been dominated by flat, aromatic molecules.[1][2] This "flatland" of chemical space, while productive for certain target classes, often yields molecules with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover.[1][2]

The strategic incorporation of three-dimensional (3D) scaffolds, characterized by a high fraction of sp3-hybridized carbons (Fsp3), offers a decisive advantage.[3] An increased Fsp3 count is correlated with improved clinical success and confers several beneficial properties:

-

Enhanced Solubility: Moving away from flat, greasy aromatic systems by incorporating heteroatoms in saturated rings generally improves aqueous solubility.[4]

-

Improved Metabolic Stability: The rigid, 3D nature of Fsp3-rich scaffolds can shield molecules from metabolic enzymes, leading to more favorable pharmacokinetic profiles.[5]

-

Greater Selectivity: The precise, directional presentation of functional groups from a 3D core allows for more specific and higher-quality interactions with complex protein binding sites, leading to improved selectivity against off-targets.[6]

-

Access to Novel Chemical Space: Fsp3-rich fragments enable the exploration of binding pockets and target classes that are inaccessible to traditional planar fragments, opening new avenues for therapeutic intervention.[3]

Among the various scaffolds used to build Fsp3-rich fragments, the azetidine ring has emerged as a particularly powerful motif.[4][5]

The Azetidine Advantage in FBDD

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as privileged structures in medicinal chemistry.[4][5] Their utility in FBDD stems from a unique confluence of structural and chemical properties:

-

Inherent Rigidity and 3D-Character: The strained four-membered ring imparts significant conformational rigidity, reducing the entropic penalty upon binding and presenting substituents in well-defined vectors.[7][8] This makes them excellent scaffolds for exploring 3D space.

-

Favorable Physicochemical Profile: As a small, polar heterocycle, the azetidine ring can improve properties like solubility and cell permeability. It serves as an effective bioisostere for larger, more lipophilic rings like piperidine or pyrrolidine.[5]

-

Synthetic Tractability: While historically considered challenging to synthesize, modern organic chemistry has furnished robust and modular methods for the construction and functionalization of the azetidine core, making it amenable to library synthesis.[5][7]

-

Proven Clinical Precedent: The azetidine motif is present in several FDA-approved drugs, including the kinase inhibitors Baricitinib (Olumiant®) and Cobimetinib (Cotellic®), validating its safety and efficacy in therapeutic agents.[5][8]

The following table provides a comparative analysis of the calculated physicochemical properties of representative Fsp3-rich 3,3-disubstituted azetidine fragments against common aromatic fragments, illustrating the advantageous shift in chemical space.

| Fragment Structure | Molecular Formula | MW (Da) | cLogP | Fsp3 | H-Bond Donors | H-Bond Acceptors | Citation(s) |

| Fsp3-Rich Azetidine Fragments | |||||||

| tert-butyl 3-phenyl-3-(phenylamino)azetidine-1-carboxylate | C26H28N2O2 | 400.52 | 4.6 | 0.38 | 1 | 3 | [5] |

| tert-butyl 3-(4-fluorophenyl)-3-(phenylamino)azetidine-1-carboxylate | C26H27FN2O2 | 418.51 | 4.8 | 0.38 | 1 | 3 | [5] |

| tert-butyl 3-(phenylamino)-3-(p-tolyl)azetidine-1-carboxylate | C27H30N2O2 | 414.55 | 5.1 | 0.41 | 1 | 3 | [5] |

| Traditional Aromatic Fragments | |||||||

| 2-phenylphenol | C12H10O | 170.21 | 3.1 | 0.00 | 1 | 1 | [9] |

| 4-chloroaniline | C6H6ClN | 127.57 | 1.9 | 0.00 | 1 | 1 | [9] |

| 3-methylindole | C9H9N | 131.17 | 2.5 | 0.11 | 1 | 1 | [9] |

Building the Toolbox: Synthesis of Fsp3-Rich Azetidine Fragments

The successful implementation of an FBDD campaign relies on a structurally diverse and synthetically accessible fragment library. Recent advances have made the construction of highly substituted azetidines more efficient. A modular approach starting from readily available azetidinyl trichloroacetimidates is particularly powerful for library generation.[5]

Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines

This protocol describes a scandium-catalyzed substitution reaction for generating a diverse library of 3,3-disubstituted azetidines, adapted from Wang, X.-R. et al., J. Org. Chem. (2025).[5]

Objective: To synthesize a library of Fsp3-rich azetidine fragments by reacting a versatile azetidinyl intermediate with a variety of nucleophiles.

Materials:

-

tert-butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1 ) (Starting material, synthesized from corresponding 3-hydroxy-3-arylazetidine)

-

Nucleophile (2 ) (e.g., anilines, thiols, indoles)

-

Scandium(III) trifluoromethanesulfonate (Sc(OTf)3)

-

4Å Molecular Sieves (activated)

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add Sc(OTf)3 (9.8 mg, 0.02 mmol, 10 mol%), activated 4Å molecular sieves (100 mg), and the azetidinyl trichloroacetimidate starting material 1 (0.20 mmol).

-

Addition of Reagents: Place the vial under an inert argon atmosphere. Add the desired nucleophile 2 (0.30 mmol, 1.5 equivalents) followed by anhydrous CH2Cl2 (1.5 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 35 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material 1 is fully consumed (typically around 12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product.

Self-Validation: The success of the synthesis is validated at each stage. The purity of the starting materials and the final product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5] The reaction progress is monitored by TLC, ensuring the endpoint is reached before workup, which maximizes yield and simplifies purification.

Caption: Modular synthesis of 3,3-disubstituted azetidines.

Finding the Fit: Biophysical Screening and Hit Validation

Due to their low molecular weight, fragments typically bind to their targets with weak affinity (μM to mM range). Therefore, highly sensitive biophysical techniques are required for screening.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful method for screening Fsp3-rich fragments, especially when they are fluorinated.[1]

Experimental Protocol: 19F-NMR-Based Fragment Screening

Fluorine-19 (19F) NMR is an ideal primary screening method due to the high sensitivity of the 19F nucleus, its low natural abundance (resulting in no background signal from the protein), and a wide chemical shift range that allows for the screening of fragment cocktails.[1] This protocol is adapted from established methods for screening fluorinated fragment libraries.[1]

Objective: To identify Fsp3-rich azetidine fragments that bind to a target protein using 19F-NMR spectroscopy.

Materials:

-

Fluorinated Fsp3-rich azetidine fragment library (stock solutions in DMSO-d6)

-

Target protein (highly pure and soluble, stock solution in NMR buffer)

-

NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4 in 99.9% D2O)

-

NMR tubes

Procedure:

-

Sample Preparation (Cocktailing):

-

Prepare stock solutions of fragment cocktails, typically containing 5-10 non-overlapping fragments per cocktail in DMSO-d6.

-

For each NMR sample, mix the fragment cocktail with the target protein in the NMR buffer to achieve final concentrations of ~200 µM per fragment and 10-50 µM for the protein.

-

Prepare a reference sample containing only the fragment cocktail in the NMR buffer (no protein).

-

-

19F-NMR Data Acquisition:

-

Acquire a one-dimensional (1D) 19F-NMR spectrum for the reference sample and each protein-containing sample.

-

Observe changes in the 19F signals (chemical shift perturbations, line broadening, or changes in intensity) in the presence of the protein compared to the reference spectrum. These changes indicate a binding event.

-

-

Hit Deconvolution:

-

For any cocktail that shows a "hit," prepare individual NMR samples for each fragment within that cocktail with the target protein.

-

Acquire 1D 19F-NMR spectra to identify the specific fragment(s) responsible for the observed binding signal.

-

-

Hit Validation (Orthogonal Methods):

-

Primary hits must be validated using a secondary, orthogonal biophysical method to eliminate false positives.

-

Ligand-Observed NMR: Perform 1H-NMR experiments like Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY). These techniques confirm binding by observing the transfer of magnetization from the protein to the bound ligand.

-

Thermal Shift Assay (DSF): Measure the change in the protein's melting temperature (Tm) upon fragment binding. A significant shift in Tm indicates a stabilizing interaction.

-

Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the fragment over the surface to directly measure binding affinity (KD) and kinetics.

-

-

Affinity Determination:

-

For validated hits, perform dose-response titrations by acquiring NMR spectra at varying protein or ligand concentrations to determine the binding affinity (dissociation constant, KD).

-

Caption: Fsp3-Rich Fragment Screening Workflow.

From Fragment to Lead: A Case Study in Kinase Inhibition

The true measure of a fragment's value is its ability to be elaborated into a potent, selective, and drug-like lead compound. The azetidine scaffold has proven to be a highly effective starting point in this process, particularly in the competitive field of kinase inhibitor design.

Case Study: Azetidine-Containing Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in inflammation and immunity.[10] Inhibitors of the JAK family, such as Tofacitinib and Baricitinib , are approved for treating autoimmune diseases like rheumatoid arthritis.[10][11] While the initial discovery of Tofacitinib originated from a high-throughput screening campaign, the development of next-generation JAK inhibitors has heavily leveraged fragment-based and structure-guided design principles where the azetidine ring plays a key role.[12]

The azetidine moiety in compounds like Baricitinib serves as a rigid, Fsp3-rich scaffold that correctly orients key pharmacophoric elements for interaction with the kinase hinge region and solvent-exposed areas.[5] Its introduction as a bioisosteric replacement for other cyclic amines can lead to improved selectivity and pharmacokinetic properties.[11] The fragment evolution process for such inhibitors typically follows one of three main strategies:

-

Fragment Growing: A validated fragment hit is extended by adding new functional groups that occupy adjacent sub-pockets of the binding site, thereby increasing affinity and potency. The defined vectors of the azetidine ring are ideal for guiding this growth strategy.

-

Fragment Linking: Two or more fragments that bind to distinct, nearby sites are connected with a chemical linker. This can dramatically increase potency due to the additive binding energy and reduced entropic cost.

-

Fragment Merging: Two overlapping fragments are combined into a single, novel chemical entity that incorporates the key binding features of both original hits.

Caption: Hit-to-Lead Optimization Strategies.

Target Pathway Context: MEK Inhibition

The azetidine-containing drug Cobimetinib is a potent inhibitor of MEK1/2, central kinases in the RAS/RAF/MEK/ERK signaling pathway.[13][14][] Dysregulation of this pathway is a hallmark of many cancers.[] Cobimetinib binds to an allosteric site on MEK, preventing the phosphorylation of its downstream target ERK, thereby halting the pro-proliferative signal.[] The azetidine moiety in Cobimetinib is crucial for its potent and selective activity.[8][14]

Caption: Inhibition of the MEK/ERK pathway by Cobimetinib.

Conclusion and Future Directions

The deliberate move towards Fsp3-rich fragments, and specifically those built upon the azetidine scaffold, represents a significant evolution in fragment-based drug discovery. By embracing three-dimensionality, researchers can unlock new biological targets, improve the quality of hit matter, and ultimately enhance the probability of clinical success. The synthetic methodologies are now mature enough to allow for the routine creation of diverse azetidine-based libraries, and the biophysical screening tools are sufficiently sensitive to detect their interactions. As we continue to map the vast landscape of the human proteome, the ability to design and deploy spatially complex fragments will be an indispensable tool in the development of the next generation of precisely targeted therapeutics.

References

-

What is the mechanism of Cobimetinib Fumarate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Cobimetinib - NCI - Division of Cancer Treatment and Diagnosis. (2025, April 9). Retrieved from [Link]

-

Cobimetinib - LiverTox - NCBI Bookshelf - NIH. (2017, June 1). Retrieved from [Link]

-

Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Discovery of Novel Tofacitinib–ADTOH Molecular Hybridization Derivatives for the Treatment of Ulcerative Colitis - PMC. (2025, March 8). Retrieved from [Link]

-

MAPK/ERK pathway - Wikipedia. (n.d.). Retrieved from [Link]

-

Tofacitinib - Wikipedia. (n.d.). Retrieved from [Link]

-

Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). Retrieved from [Link]

-

Schematic representation of MEK/ERK signaling pathway - ResearchGate. (n.d.). Retrieved from [Link]

-

The asymmetric synthesis of tofacitinib. Reagents and conditions: (A)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Visualizing Signal Flow in Cell Signaling Model - Robert Osazuwa Ness. (2014, November 20). Retrieved from [Link]

-

Erk Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC. (n.d.). Retrieved from [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (2025, March 19). Retrieved from [Link]

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex. (2025, April 10). Retrieved from [Link]

-

Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Calculated Physicochemical Properties a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Retrieved from [Link]

-

Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC. (n.d.). Retrieved from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (2022, August 27). Retrieved from [Link]

-

Escape from planarity in fragment-based drug discovery - Vrije Universiteit Amsterdam. (n.d.). Retrieved from [Link]

-

Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC - NIH. (n.d.). Retrieved from [Link]

-

Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 9. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, Synthesis, and Characterization of Novel Baricitinib Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]

- 13. Cobimetinib - NCI [dctd.cancer.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Selective Reductive Opening of Epoxide-Substituted Azetidines for the Synthesis of Novel Diol Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the chemoselective reductive opening of epoxide-substituted azetidines to furnish valuable azetidinyl-diol building blocks. Azetidine rings are privileged scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties such as metabolic stability and conformational rigidity.[1][2][3] The introduction of a diol moiety via epoxide ring-opening creates stereochemically rich, polar structures ideal for modulating biological interactions. This guide covers the core mechanistic principles, provides a robust and validated experimental protocol using lithium aluminum hydride, and offers expert insights into potential challenges and optimization strategies.

Introduction and Strategic Importance

The confluence of the strained, sp³-rich azetidine ring and the versatile diol functionality in a single molecule presents a powerful strategy for drug discovery. Azetidines are increasingly incorporated into clinical candidates to enhance properties like solubility and metabolic stability while providing unique three-dimensional exit vectors for further functionalization.[2][4] The 1,2- or 1,3-diol motif, accessible from epoxide precursors, is a cornerstone in molecular recognition, capable of forming key hydrogen bond interactions with biological targets.

The primary synthetic challenge lies in the chemoselective reduction of the epoxide in the presence of the strained azetidine ring. While the azetidine four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), it is considerably more stable than the analogous aziridine.[5] This allows for a therapeutic window of reactivity where a potent reducing agent can open the epoxide without compromising the integrity of the azetidine core. This application note focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful nucleophilic hydride source, to achieve this transformation efficiently and predictably.

Mechanistic Rationale and Stereochemical Control

The reductive opening of epoxides with a metal hydride reagent, such as LiAlH₄, is a cornerstone reaction in organic synthesis.[6][7] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

Key Mechanistic Pillars:

-

Nucleophilic Attack: The reaction is initiated by the delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex to one of the electrophilic carbons of the epoxide ring.

-

Regioselectivity: In the absence of coordinating groups or strong electronic bias, the Sₙ2 attack occurs at the less sterically hindered carbon atom of the epoxide.[6][7][8] This is a critical consideration for substrates with substituted epoxides, as it dictates the final constitution of the diol.

-

Stereochemistry: The Sₙ2 pathway mandates that the hydride attacks from the face opposite the C-O bond. This results in an inversion of the stereocenter at the site of attack. The subsequent protonation of the resulting alkoxide during aqueous workup leads to a final product where the two hydroxyl groups have a trans relationship.[9]

-

Chemoselectivity: LiAlH₄ is a highly reactive, or "hard," reducing agent capable of reducing a wide array of functional groups, including esters, amides, and carboxylic acids.[7] However, it does not typically cleave the C-N bonds of an unstrained amine or a moderately strained azetidine under standard conditions (0 °C to room temperature). This differential reactivity is the foundation for the protocol's success.

Caption: Mechanism of LiAlH₄-mediated epoxide opening.

Validated Experimental Protocol

This protocol describes a general procedure for the reductive opening of an epoxide-substituted azetidine on a 1 mmol scale. Researchers should adjust quantities accordingly.

3.1. Materials and Equipment

-

Reagents: Epoxide-substituted azetidine, Lithium aluminum hydride (LiAlH₄, powder or 1M solution in THF), Anhydrous Tetrahydrofuran (THF), Deionized Water, 15% (w/v) Sodium Hydroxide (NaOH) solution, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes, Silica Gel.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet with bubbler, rubber septa, syringes, ice-water bath, thin-layer chromatography (TLC) plates and chamber, filtration funnel, rotary evaporator.

3.2. Safety Precautions

-

Lithium aluminum hydride is a highly pyrophoric solid that reacts violently with water and protic solvents. Handle only in an inert, dry atmosphere. All glassware must be rigorously oven- or flame-dried before use.

-

The quenching procedure generates hydrogen gas, which is flammable. Ensure adequate ventilation and perform the workup in a fume hood away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

3.3. Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the epoxide-substituted azetidine (1.0 mmol, 1.0 eq).

-

Seal the flask with a rubber septum and purge with dry nitrogen or argon for 5-10 minutes.

-

Add anhydrous THF (10 mL) via syringe to dissolve the substrate.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Hydride Addition:

-

Expert Insight: The reactivity of LiAlH₄ is highly dependent on its physical form. A 1M solution is often easier and safer to handle than the powder. If using the powder, weigh it quickly and add it carefully in portions.

-

Slowly add LiAlH₄ (1.5 mmol, 1.5 eq) to the stirred solution at 0 °C. If using a solution, add it dropwise via syringe. If using the powder, add it in 3-4 small portions over 10 minutes. A brief effervescence may be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring (Self-Validation):

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC. Co-spot the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a more polar (lower Rf) product spot indicates reaction completion.

-

-

Workup and Quenching (Fieser Method):

-

Expert Insight: This specific quenching sequence is critical for safety and for generating granular aluminum salts that are easily filtered, simplifying purification.[10]

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

CAUTION: The following additions are exothermic and produce H₂ gas. Add dropwise with vigorous stirring.

-

Sequentially and slowly add:

-

X mL of deionized water.

-

X mL of 15% aqueous NaOH.

-

3X mL of deionized water.

-

(Where X = the mass of LiAlH₄ in grams used. If a solution was used, calculate the mass equivalent).

-

-

After the additions are complete, remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. A white, granular precipitate should form.

-

-

Isolation and Purification:

-

Filter the slurry through a pad of Celite or a sintered glass funnel, washing the flask and the filter cake with ethyl acetate (3 x 20 mL).

-

Combine the organic filtrates and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure azetidinyl-diol.

-

Caption: Experimental workflow for the reductive opening.

Representative Data and Analysis

The following table presents expected outcomes for the reductive opening of a generic 2-(oxiran-2-ylmethyl)azetidine substrate. Yields are typically good to excellent, and the reaction is robust across various substitution patterns, provided no other LiAlH₄-sensitive groups are present.

| Substrate (R Group on N) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Boc (tert-Butoxycarbonyl) | LiAlH₄ | THF | 0 → RT | 2 | ~0 | Boc group is reduced. Not compatible. |

| Benzyl (Bn) | LiAlH₄ | THF | 0 → RT | 2 | 85-95% | N-Bn bond is stable to these conditions. |

| Tosyl (Ts) | LiAlH₄ | THF | 0 → RT | 3 | 80-90% | N-Ts bond is stable. |

| Diphenylmethyl (DPM) | LiAlH₄ | THF | 0 → RT | 2 | 85-95% | A common, stable protecting group. |

Troubleshooting and Advanced Considerations

-

Low or No Conversion: If the starting material is recovered, ensure the LiAlH₄ reagent is fresh and was not excessively exposed to atmospheric moisture. The reaction time can be extended, or the temperature can be gently increased to refluxing THF, though this increases the risk of side reactions.

-

Multiple Products Observed: This may indicate a lack of regioselectivity. For highly substituted or electronically biased epoxides, a mixture of regioisomers is possible. If other reducible functional groups (e.g., esters, nitriles) are present, they will also be reduced.[6][7] A chemoselectivity issue may require protecting these groups or choosing a milder reducing agent if applicable.

-

Azetidine Ring Opening: While uncommon under these conditions, highly strained or activated azetidines (e.g., adjacent to a carbonyl) could potentially undergo cleavage. If this is suspected, using a less aggressive hydride source like sodium borohydride with an additive, or a milder aluminum hydride reagent like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), may be beneficial.[11]

-

Alternative Reagents: For substrates where LiAlH₄ is too aggressive, borane-THF complex (BH₃·THF) can be an alternative. Boranes can open epoxides, often with complementary regioselectivity influenced by Lewis acidic coordination to the epoxide oxygen.[12][13]

Conclusion

The reductive ring-opening of epoxide-substituted azetidines using lithium aluminum hydride is a reliable and high-yielding method for accessing novel diol scaffolds. The reaction proceeds via a predictable Sₙ2 mechanism, allowing for control over regiochemistry and stereochemistry. By following the validated protocol and understanding the mechanistic principles, researchers in drug development can effectively synthesize these valuable, stereochemically complex building blocks to explore new chemical space and advance their discovery programs.

References

-

Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

-

Borinic Acid-Catalyzed Ring-Opening of Epoxy Alcohols. TSpace, University of Toronto Libraries. [Link]

-

Epoxide | Synthesis, Reactions, Ring-Opening. Britannica. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Alkenyl Boronates from Epoxides with Di-[B(pin)]-methane via Pd-Catalyzed Dehydroboration. National Center for Biotechnology Information. [Link]

-

Diol synthesis by substitution. Organic Chemistry Portal. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

-

Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Academia.edu. [Link]

-

Borane Catalysis for Epoxide (Co)Polymerization. Royal Society of Chemistry. [Link]

-

Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. National Center for Biotechnology Information. [Link]

-

Module II Reduction Reactions - Lecture 14. DAV University. [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

Spotlight 134. University of Pennsylvania. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Epoxides and Azridines. ACS Green Chemistry Institute. [Link]

-

Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Royal Society of Chemistry. [Link]

-

Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. ACS Publications. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

-

Broadening the Scope of Epoxide Ring Opening Reactions with Zirconocene. Waseda University. [Link]

-

Epoxides and Aziridines from Diazoacetates via Ylide Intermediates. Organic Chemistry Portal. [Link]

-

Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. ACS Publications. [Link]

-

Azetidine syntheses by aminolysis reaction of epoxides. ResearchGate. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. OpenStax. [Link])

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. davuniversity.org [davuniversity.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Epoxide | Synthesis, Reactions, Ring-Opening | Britannica [britannica.com]

- 13. Borane catalysis for epoxide (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Strategic Protection in the Synthesis of N-Boc-1-(Azetidin-3-yl)ethane-1,2-diol

Authored by: A Senior Application Scientist

Introduction: The Azetidine Diol Scaffold in Modern Drug Discovery

The N-Boc-1-(azetidin-3-yl)ethane-1,2-diol motif is a highly valuable building block for drug development professionals. Its rigid, four-membered azetidine core provides a unique three-dimensional vector for substituent placement, while the vicinal diol functionality offers a versatile handle for further chemical elaboration or as a key pharmacophoric element for hydrogen bonding interactions. The synthesis of this target molecule, however, presents a classic challenge in organic chemistry: the management of multiple reactive functional groups. Specifically, the presence of an acid-sensitive N-Boc protecting group alongside a 1,2-diol necessitates a carefully orchestrated and orthogonal protecting group strategy to achieve a successful and high-yielding synthesis.[1][2]

This guide provides a detailed analysis of two primary protecting group strategies for the diol moiety, explaining the causal logic behind experimental choices and furnishing detailed, validated protocols for researchers in medicinal chemistry and process development.

Core Synthetic Challenge: Orthogonality

The central challenge in synthesizing N-Boc-1-(azetidin-3-yl)ethane-1,2-diol lies in the principle of orthogonal protection .[3][4] The N-Boc group is readily cleaved under acidic conditions.[5][6] Therefore, the protecting group chosen for the 1,2-diol must be stable to the conditions required for any intermediate synthetic steps and, crucially, must be removable under conditions that do not affect the N-Boc group, and vice-versa. This allows for the selective deprotection of either the diol or the azetidine nitrogen, granting the synthetic chemist precise control over the molecule's reactivity.

Two dominant and strategically distinct families of protecting groups for the diol are considered here: cyclic acetals (specifically, the acetonide) and silyl ethers.

Caption: General workflow for the synthesis and selective deprotection of N-Boc-1-(azetidin-3-yl)ethane-1,2-diol.

Strategy 1: The Acetonide Group - A Study in Differential Lability

The isopropylidene ketal, or acetonide, is one of the most common protecting groups for 1,2- and 1,3-diols due to its straightforward installation and general stability under basic and neutral conditions.[7][8][9]

-

Causality of Choice: Acetonides are formed under acidic catalysis.[10][11] This presents an immediate and significant challenge: how to remove the acetonide, which requires acid, without cleaving the equally acid-labile N-Boc group. The solution lies in exploiting the subtle differences in their acid lability. The N-Boc group generally requires strong acidic conditions for rapid cleavage (e.g., trifluoroacetic acid), whereas acetonides can often be hydrolyzed under milder, carefully controlled acidic conditions.[5][8][12]

-

Trustworthiness of Protocol: A self-validating protocol for selective acetonide deprotection relies on using a weak, sterically hindered acid catalyst like Pyridinium p-toluenesulfonate (PPTS) and carefully monitoring the reaction by TLC or LC-MS to halt it upon consumption of the starting material, thereby minimizing N-Boc cleavage.[8]

Strategy 2: Silyl Ethers - The Path to True Orthogonality

Silyl ethers offer a more robustly orthogonal approach. Their stability is tunable based on the steric bulk of the substituents on the silicon atom (e.g., Triethylsilyl (TES) vs. tert-Butyldimethylsilyl (TBDMS)), and their cleavage is typically achieved with fluoride ion sources, which are completely orthogonal to the acid-labile N-Boc group.[7][13][14]

-

Causality of Choice: The Si-O bond is exquisitely sensitive to fluoride ions due to the high bond energy of the Si-F bond. Reagents like tetra-n-butylammonium fluoride (TBAF) are the standard for cleavage.[15] These conditions have no effect on the N-Boc group, providing a truly independent deprotection pathway. This orthogonality is a cornerstone of modern synthetic strategy.[4][16]

-

Trustworthiness of Protocol: The protocol is inherently self-validating because the cleavage mechanism is fundamentally different from that of the N-Boc group. The reaction is clean, and cross-reactivity is not a significant concern, assuming no other silicon-based protecting groups are present in the molecule. Numerous alternative methods for silyl ether deprotection exist, including various Lewis and Brønsted acids, but fluoride-based cleavage remains the most orthogonal choice in this context.[17][18]

Data Presentation: Comparison of Protecting Group Strategies

| Protecting Group | Structure | Typical Installation Conditions | Stability Profile | Cleavage Conditions | Orthogonality with N-Boc |

| Acetonide | Isopropylidene Ketal | Acetone or 2,2-dimethoxypropane, cat. acid (e.g., p-TsOH).[7][11] | Stable to bases, nucleophiles, reducing agents.[7] | Mild to strong acid (e.g., aq. HCl, PPTS, 80% AcOH).[8] | Conditional : Requires careful selection of mild acidic reagents to achieve selectivity. |

| TBDMS Ether | tert-Butyldimethylsilyl Ether | TBDMSCl, imidazole, DMF or CH₂Cl₂. | Stable to non-acidic and non-fluoride conditions.[7] | Fluoride ions (e.g., TBAF, HF•Py); strong acid.[7] | Excellent : Fluoride-based deprotection is fully orthogonal to acid-labile N-Boc. |

| TIPDS Ether | 1,1,3,3-Tetraisopropyldisiloxanylidene | TIPDSCl₂, pyridine or imidazole, DMF.[7][19] | Very stable due to steric bulk; often used for 1,3-diols but applicable to 1,2-diols.[7] | Fluoride ions (e.g., TBAF).[7] | Excellent : Fluoride-based deprotection is fully orthogonal. |

Logical Framework for Deprotection

The choice of diol protecting group dictates the available deprotection pathways.

Caption: Decision matrix for selective deprotection based on the chosen diol protecting group.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-Boc-1-(azetidin-3-yl)ethane-1,2-diol

This protocol assumes the starting material is tert-butyl 3-vinylazetidine-1-carboxylate, which can be synthesized via established literature methods.

-

Setup: To a solution of tert-butyl 3-vinylazetidine-1-carboxylate (1.0 equiv) in a 10:1 mixture of acetone and water (0.1 M), add N-methylmorpholine N-oxide (NMO) (1.5 equiv).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of osmium tetroxide (OsO₄) (0.02 equiv, typically as a 2.5 wt% solution in tert-butanol).

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the target diol.

Protocol 2A: Diol Protection as an Acetonide

-

Setup: Dissolve N-Boc-1-(azetidin-3-yl)ethane-1,2-diol (1.0 equiv) in anhydrous acetone or a 1:1 mixture of acetone and dichloromethane (0.2 M).

-

Reaction: Add 2,2-dimethoxypropane (1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv).[7]

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting diol.

-

Workup: Quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the acetonide-protected product, which is often pure enough for the next step or can be purified by column chromatography.

Protocol 2B: Diol Protection as a bis-TBDMS Ether

-

Setup: Dissolve N-Boc-1-(azetidin-3-yl)ethane-1,2-diol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

-

Reaction: Add imidazole (2.5 equiv) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 equiv).

-

Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the bis-silylated product.

Protocol 3: Selective Deprotection Scenarios

Scenario A: Selective Acetonide Removal (N-Boc remains)

-

Setup: Dissolve the acetonide-protected intermediate (1.0 equiv) in a 4:1 mixture of dichloromethane and methanol (0.1 M).

-

Reaction: Add pyridinium p-toluenesulfonate (PPTS) (0.3 equiv).[8]

-

Monitoring: Stir at room temperature for 4-8 hours, monitoring carefully by TLC.

-

Workup: Upon completion, quench with saturated aqueous NaHCO₃ solution. Extract with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield N-Boc-1-(azetidin-3-yl)ethane-1,2-diol.

Scenario B: Selective Silyl Ether Removal (N-Boc remains)

-

Setup: Dissolve the bis-TBDMS protected intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).

-

Reaction: Add tetra-n-butylammonium fluoride (TBAF) (2.2 equiv, typically as a 1.0 M solution in THF).

-

Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield N-Boc-1-(azetidin-3-yl)ethane-1,2-diol.

Scenario C: Selective N-Boc Removal (Diol Protecting Group remains)

-

Setup: Dissolve the fully protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M) and cool to 0 °C.

-

Reaction: Add trifluoroacetic acid (TFA) (10 equiv, typically in a 1:1 solution with DCM).[5]

-

Monitoring: Stir at 0 °C to room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (2x) to remove excess TFA.

-

Purification: The resulting TFA salt is often used directly or can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine with the diol still protected.

References

- A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. (n.d.). Google.

- A Comparative Guide to Diol Protection Strategies in Organic Synthesis - Benchchem. (n.d.). BenchChem.

- Metal-Free Deprotection of Terminal Acetonides by Using tert-Butyl Hydroperoxide in Aqueous Medium. (n.d.). Google.

- A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (n.d.). Google.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). National Center for Biotechnology Information.

- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Related Diterpenoids - Benchchem. (n.d.). BenchChem.

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS Green Chemistry Institute.

- Chemoselective Deprotection of Triethylsilyl Ethers - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Highly sulphated cellulose: a versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers - RSC Publishing. (2018, August 6). Royal Society of Chemistry.

- BOC Protection and Deprotection - J&K Scientific LLC. (2021, February 8). J&K Scientific.

- Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. (n.d.). Google.

- Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. (n.d.). Mendeley.

- Application Notes and Protocols: Selective Protection of Diols with Di(isopropyl)silyl Groups - Benchchem. (n.d.). BenchChem.

- acetonide protection of diols using iodine and dimethoxypropane - Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Dr. Babasaheb Ambedkar Marathwada University.

- Amine Protection / Deprotection - Fisher Scientific. (n.d.). Fisher Scientific.

- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014, December 16). Digital.CSIC.

- Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. - IOSR Journal. (2012, November 15). IOSR Journals.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). Heterocycles.

- Acetonides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers | Organic Letters - ACS Publications. (2007, November 21). ACS Publications.

- Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without usin - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences.

- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications. (2014, December 23). ACS Publications.

- Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - PMC. (n.d.). National Center for Biotechnology Information.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. (n.d.). Liverpool John Moores University.

- Silyl Groups - Gelest Technical Library. (n.d.). Gelest.

- Deprotection of Acetonide 6c 17-20 | Download Table - ResearchGate. (n.d.). ResearchGate.

- Protecting Groups - Lokey Lab Protocols - Wikidot. (2017, March 7). Wikidot.

- Protecting Groups. (n.d.). Google.

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Amino Acid-Protecting Groups - SciSpace. (n.d.). SciSpace.

- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a - Uniba. (n.d.). University of Bari Aldo Moro.

- CAS 193269-78-2: 1-Boc-3-(Amino)azetidine | CymitQuimica. (n.d.). CymitQuimica.

- Protecting group - Wikipedia. (n.d.). Wikipedia.

- Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Azetidine Synthesis. (n.d.). Google Books.

- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, January 22). ResearchGate.

Sources

- 1. CAS 193269-78-2: 1-Boc-3-(Amino)azetidine | CymitQuimica [cymitquimica.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Lab Reporter [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. (PDF) Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst [academia.edu]

- 11. online.bamu.ac.in [online.bamu.ac.in]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Highly sulphated cellulose: a versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. scholars.iwu.edu [scholars.iwu.edu]

- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Manufacturing of 1-(Azetidin-3-yl)ethane-1,2-diol Hydrochloride

This Application Note is designed for process chemists and drug development scientists. It details a scalable, robust synthetic route for 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride , a high-value heterocyclic building block.

The protocol prioritizes scalability , safety , and impurity control , utilizing a modular functional group transformation strategy starting from the commodity chemical 1-Boc-azetidine-3-carboxylic acid.

Executive Summary

The azetidine ring is a critical pharmacophore in modern medicinal chemistry, offering distinct conformational properties compared to pyrrolidines or piperidines. The target compound, 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride , features a polar glycol side chain that enhances aqueous solubility and offers a handle for further derivatization (e.g., oxidative cleavage to aldehydes or conjugation).

This guide outlines a 5-stage linear synthesis designed for multi-gram to kilogram scale-up. Unlike academic routes that may rely on hazardous reagents (e.g., diazomethane, volatile OsO₄), this protocol employs industrial standard operations (TEMPO oxidation, Upjohn dihydroxylation) to ensure safety and reproducibility.

Key Process Features

-

Starting Material: 1-Boc-azetidine-3-carboxylic acid (Commercially available, cost-effective).

-

Critical Intermediate: tert-Butyl 3-vinylazetidine-1-carboxylate (Stable, purifiable).

-

Safety Profile: Eliminates the use of stoichiometric heavy metals and explosive azides.

-

Purification: Designed to minimize chromatographic steps via crystallization and salt formation.

Synthetic Pathway & Logic

The synthesis is divided into two phases: Scaffold Construction (Stages 1-3) and Functionalization/Deprotection (Stages 4-5).

Figure 1: Step-wise synthetic pathway. Blue indicates starting material, Yellow indicates the critical alkene intermediate, and Green indicates the final diol product.

Detailed Experimental Protocols

Stage 1: Reduction to 1-Boc-3-(hydroxymethyl)azetidine

Rationale: Direct reduction of the acid avoids the need for esterification. Activation with CDI (Carbonyldiimidazole) followed by in-situ borohydride reduction is safer and more scalable than using Lithium Aluminum Hydride (LAH).

Reagents:

-

1-Boc-azetidine-3-carboxylic acid (1.0 equiv)

-

CDI (1.1 equiv)

-

NaBH₄ (2.0 equiv)

-

Solvent: THF / Water

Protocol:

-

Charge 1-Boc-azetidine-3-carboxylic acid (100 g) and THF (1.0 L) into a reactor. Cool to 0°C.[1]

-

Add CDI (1.1 equiv) portion-wise. Stir at 0°C for 1 h, then warm to RT for 1 h to ensure complete formation of the acyl imidazole intermediate (monitor CO₂ evolution).

-

Cool the mixture to 5°C. Dissolve NaBH₄ (2.0 equiv) in water (200 mL) and add dropwise, maintaining internal temp <15°C (Exothermic).

-

Stir for 2 h at RT. Monitor by TLC/HPLC for disappearance of the active intermediate.

-

Quench: Slowly add 1M HCl until pH ~3 to destroy excess borohydride, then neutralize to pH 7 with sat. NaHCO₃.

-

Workup: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Output: Colorless oil (Yield: >90%). Proceed to oxidation without further purification.

Stage 2: Oxidation to 1-Boc-azetidine-3-carboxaldehyde

Rationale: Swern oxidation is effective but generates odorous dimethyl sulfide. For scale-up, the TEMPO/Bleach (Anelli) oxidation is preferred due to mild conditions, low cost, and ease of handling.

Reagents:

-

Stage 1 Alcohol (1.0 equiv)

-

TEMPO (0.01 equiv - Catalytic)

-

KBr (0.1 equiv)

-

NaOCl (Bleach, ~1.1 equiv)

-

Solvent: DCM / Water

Protocol:

-

Dissolve Stage 1 Alcohol in DCM (10 vol) and cool to 0°C.

-

Add TEMPO and KBr dissolved in minimal water.

-

Slowly add NaOCl solution (buffered to pH 9 with NaHCO₃) while maintaining temp <5°C.

-

Stir vigorously. The reaction is typically complete within 30-60 mins.

-

Quench: Add aqueous sodium thiosulfate to destroy excess oxidant.

-

Workup: Separate phases. Wash organic layer with water and brine.

-

Critical Note: The aldehyde is moderately unstable. Store in solution at -20°C or proceed immediately to Stage 3. Do not distill.

Stage 3: Wittig Olefination to 1-Boc-3-vinylazetidine

Rationale: This step installs the critical 2-carbon side chain. Using Potassium tert-butoxide (KOtBu) ensures rapid and irreversible ylide formation.

Reagents:

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

KOtBu (1.2 equiv)

-

Stage 2 Aldehyde (1.0 equiv)

Protocol:

-

Suspend Methyltriphenylphosphonium bromide in dry THF (10 vol) and cool to 0°C.

-

Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins.

-

Add solution of Stage 2 Aldehyde in THF dropwise.

-

Warm to RT and stir for 4 h.

-

Workup: Quench with water. Extract with Hexanes/EtOAc (9:1). Note: Triphenylphosphine oxide (TPPO) is the major byproduct.

-

Purification: To remove TPPO, wash the organic layer with 50% aq. methanol (TPPO is soluble in MeOH/H2O, product stays in Hexanes). Alternatively, filter through a silica plug eluting with 10% EtOAc/Hexanes.

-

Output: 1-Boc-3-vinylazetidine (Colorless liquid).

Stage 4: Upjohn Dihydroxylation

Rationale: The Upjohn method uses catalytic Osmium Tetroxide (OsO₄) with N-Methylmorpholine N-oxide (NMO) as the co-oxidant.[4] This is safer than stoichiometric OsO₄ and avoids the regioselectivity issues of epoxide opening.

Reagents:

-

1-Boc-3-vinylazetidine (1.0 equiv)

-

K₂OsO₄·2H₂O (0.002 equiv - Catalytic)

-

NMO (1.1 equiv)

-

Solvent: Acetone / Water (4:1)

Protocol:

-

Dissolve alkene in Acetone/Water.

-

Add NMO (solid or 50% aq. solution).

-

Add K₂OsO₄·2H₂O . The solution will turn dark.

-

Stir at RT for 12 h.

-

Quench: Add solid Sodium Metabisulfite (Na₂S₂O₅) and stir for 30 mins to reduce residual Os(VIII) to insoluble Os(IV) species (black precipitate).

-

Filtration: Filter through Celite to remove osmium residues.

-